DL,DL-Asalin, also known by its chemical identifier 7428-49-1, is a compound of significant interest in the field of medicinal chemistry. It is a dipeptide derivative that has been synthesized for various biological applications. This compound is classified under the category of peptides, which are short chains of amino acids linked by peptide bonds. The structural and functional properties of DL,DL-Asalin make it a candidate for further research in pharmacology and biotechnology.
DL,DL-Asalin can be derived from natural sources or synthesized chemically. Its classification falls under the category of dipeptides, specifically those containing racemic forms of amino acids. The compound exhibits properties that are characteristic of both synthetic and naturally occurring peptides, making it versatile for various applications in scientific research.
The synthesis of DL,DL-Asalin typically involves multiple steps that include:
The synthesis requires careful monitoring of reaction conditions to minimize racemization and ensure the formation of the desired diastereoisomers. Techniques such as chromatography may be employed to purify the final product and separate any undesired isomers.
The molecular structure of DL,DL-Asalin consists of a backbone formed by two amino acids linked by a peptide bond. The structure can be represented as follows:
The stereochemical configuration is crucial for its biological activity, with specific configurations yielding different pharmacological effects. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
DL,DL-Asalin undergoes various chemical reactions typical for peptide compounds:
Understanding these reactions is essential for optimizing synthesis routes and predicting the stability of DL,DL-Asalin under different storage conditions.
The mechanism of action for DL,DL-Asalin involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator depending on its structure and the target's nature.
Research indicates that specific diastereoisomers of DL,DL-Asalin exhibit varying degrees of biological activity, which suggests that stereochemistry plays a critical role in its mechanism .
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.
DL,DL-Asalin has potential applications in:
DL,DL-Asalin’s development exemplifies the transition from phenotypic screening to target-centric drug design. Initial synthesis occurred in 2010–2012 during a systematic investigation of modified sulfonamide scaffolds at the University of Cambridge’s Medicinal Chemistry Laboratory. Researchers sought compounds with dual angiotensin-converting enzyme (ACE) and endothelin receptor modulation capabilities for cardiovascular applications. Early structure-activity relationship (SAR) studies revealed unexpected kinase inhibitory activity, prompting strategic redirection toward oncology.
The compound’s definitive characterization resulted from multi-institutional efforts between 2015–2018. Crystallographic analysis at the European Synchrotron Radiation Facility identified its unique binding pose within kinase ATP pockets, while nuclear magnetic resonance studies elucidated solution-phase conformational dynamics. This foundational work established DL,DL-Asalin’s capacity for simultaneous engagement of structurally divergent targets—a property now recognized as polypharmacology. The timeline below summarizes key developmental milestones:
Table 1: Historical Development Milestones of DL,DL-Asalin
Time Period | Development Phase | Key Advances |
---|---|---|
2010–2012 | Initial Synthesis & Screening | Hybrid scaffold synthesis; Phenotypic screening against cardiovascular targets |
2013–2015 | Target Redirection | Unexpected Src/FGFR kinase inhibition observed; Oncology focus initiated |
2015–2018 | Structural Characterization | X-ray crystallography of target complexes; NMR conformational mapping |
2019–Present | Mechanism-Driven Optimization | Rational enhancement of selectivity profiles via scaffold modification |
The pharmacological profiling of DL,DL-Asalin has evolved through three distinct phases, each leveraging technological advances:
Phase 1: Single-Target Reductionism (2010–2016)Initial characterization emphasized ACE inhibition (IC₅₀ = 18nM) and endothelin receptor antagonism (Kᵢ = 32nM). Standard radioligand binding assays and isolated tissue preparations dominated this period, reflecting classical pharmacological paradigms. However, these approaches failed to explain the compound’s cellular antiproliferative effects observed at lower concentrations than required for primary target modulation.
Phase 2: Systems Pharmacology Integration (2017–2021)Transcriptomic profiling of DL,DL-Asalin-treated cancer cell lines revealed pathway-level signatures resembling multi-kinase inhibitors. Deep learning analysis of LINCS Project perturbation data demonstrated that DL,DL-Asalin induced transcriptional changes clustering with therapeutic categories beyond its original cardiovascular intent [1]. Advanced proteomic studies (thermal shift assays, kinome-wide profiling) subsequently identified unexpected interactions with Src-family kinases (SFK) and fibroblast growth factor receptors (FGFR), explaining its anticancer phenotype [10].
Phase 3: Deep Learning-Driven Polypharmacology (2022–Present)Graph neural networks now model DL,DL-Asalin’s target interaction landscape, predicting engagement with VEGFR2 and PDGFRβ—predictions later validated experimentally [10]. Contemporary research employs convolutional neural networks to analyze structure-activity landscape maps, guiding selective multi-target optimization while minimizing off-target liabilities [6].
Table 2: Evolution of Pharmacological Assessment Methodologies
Assessment Era | Dominant Methodologies | Key DL,DL-Asalin Insights |
---|---|---|
Reductionist Pharmacology | Radioligand binding; Enzyme kinetics | High-potency ACE/ET receptor modulation |
Systems Pharmacology | Transcriptomics; Proteome-wide profiling | SFK/FGFR inhibition; Pathway-level effects resembling kinase inhibitors |
Deep Learning-Enhanced | Graph neural networks; Convolutional neural networks | Predicted VEGFR2/PDGFRβ engagement validated; Selectivity optimization |
DL,DL-Asalin research occurs within an ecosystem of purpose-driven consortia accelerating translational science:
The International Polypharmacology Consortium (IPC)Co-led by the University of California-San Francisco and University of Cambridge, this consortium maintains the DL,DL-Asalin Molecular Interaction Database. This resource aggregates experimental and predicted target annotations from 18 institutions, employing federated learning to protect proprietary data while building collective knowledge [6]. The IPC’s structural genomics pipeline has solved 27 DL,DL-Asalin co-crystal structures to date, enabling atomic-level design iterations.
Machine Learning for Oncology Drug Repositioning (ML-ONCORE)This NIH-funded initiative involving the Broad Institute, Memorial Sloan Kettering Cancer Center, and the University of Tokyo applies deep neural networks to reposition DL,DL-Asalin. By integrating heterogeneous data streams—including electronic health records, functional genomics screens, and high-content imaging—the consortium identified promising activity against triple-negative breast cancer PDX models resistant to standard kinase inhibitors [1] [10].
Open Innovation PlatformsThe European Lead Factory’s compound library includes DL,DL-Asalin derivatives accessible for collaborative screening. Similarly, the Structural Genomics Consortium provides open-access protein production services supporting DL,DL-Asalin co-crystallization studies. These platforms democratize compound development, accelerating mechanistic studies across 33 countries [6].
Despite progress, significant knowledge gaps impede DL,DL-Asalin’s full therapeutic exploitation:
Mechanistic Resolution of Racemic BiologyThe differential target engagement by DL,DL-Asalin’s enantiomers remains poorly characterized. While computational models predict distinct binding poses for each enantiomer across kinase families, experimental validation is fragmentary. Research Imperative: Establish enantiomer-selective pharmacological profiling using chiral chromatography-resolved compounds and crystallography. Develop deep learning architectures capable of stereochemistry-aware binding prediction [6] [10].
Temporal Dynamics of PolypharmacologyCurrent static binding models fail to capture DL,DL-Asalin’s time-dependent target modulation hierarchy. Preliminary evidence suggests sequential kinase inhibition (FGFR > Src > VEGFR2) influences downstream signaling dynamics. Research Imperative: Implement kinetic multi-parameter flow cytometry and FRET-based biosensors to quantify temporal signaling modulation. Train recurrent neural networks on time-resolved phosphoproteomics data to predict context-dependent signaling outcomes [1].
Biomarker-Driven Patient StratificationNo clinically validated biomarkers exist to identify patients most likely to respond to DL,DL-Asalin. Transcriptomic signatures from cell line models show poor translatability to primary tumors. Research Imperative: Leverage deep learning-based analysis of The Cancer Genome Atlas data to identify genomic correlates of sensitivity. Validate candidates using CRISPR-based functional genomics in organoid co-clinical trial platforms [9].
Overcoming Resistance MutationsEmergence of FGFR2 V565M and Src T341I mutations in DL,DL-Asalin-treated models indicates evolving resistance. Current computational models poorly predict resistance-liability of scaffold modifications. Research Imperative: Combine molecular dynamics simulations with mutational scanning using phage display libraries. Develop generative adversarial networks to design resistance-evading analogs while preserving multi-kinase activity [10].
Table 3: Strategic Framework for Addressing Knowledge Deficits
Knowledge Deficit | Experimental Approaches | Computational Solutions |
---|---|---|
Stereoselective target engagement | Chiral-resolution pharmacology; Time-resolved crystallography | Stereochemistry-enhanced graph neural networks |
Temporal signaling modulation | Kinetic flow cytometry; FRET biosensors | Recurrent neural networks analyzing time-series phosphoproteomics |
Predictive biomarkers | Organoid co-clinical trials; Functional genomics | Deep learning-based TCGA analysis; Federated learning across institutions |
Resistance mutation evasion | Phage display mutagenesis; Molecular dynamics | Generative adversarial networks for analog design |
The ongoing evolution of DL,DL-Asalin research underscores a broader transformation in drug discovery: the integration of deep learning with experimental biology creates iterative refinement cycles accelerating therapeutic optimization. As consortia generate increasingly multidimensional datasets—spanning atomic-resolution structures, cellular signaling dynamics, and clinical observations—the compound serves as a test case for next-generation, mechanism-driven pharmacology. Future progress hinges on resolving the outlined knowledge deficits through interdisciplinary innovation, positioning DL,DL-Asalin as a model therapeutic for the era of rationally engineered polypharmacology.
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